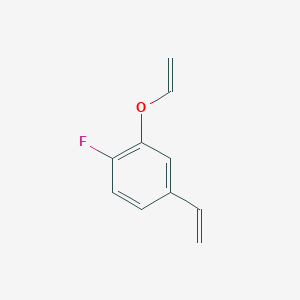

4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene is a fluorinated aromatic compound featuring an ethenyl (-CH₂CH₂) group at the 4-position and an ethenyloxy (-O-CH₂CH₂) substituent at the 2-position of the benzene ring. The fluorine atom at the 1-position introduces electronic effects that influence reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene typically involves the reaction of 4-fluorophenol with vinyl ether under specific conditions. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in radical reactions, forming reactive intermediates that can further interact with biomolecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes of 4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene with analogs identified in the evidence:

Notes:

- Electronic Effects: The ethenyloxy group (-O-CH₂CH₂) in the target compound is electron-donating compared to the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group in 4-ethynyl-1-(trifluoromethoxy)benzene .

- Steric Effects :

- Bulkier substituents (e.g., trifluoromethoxy) reduce molecular flexibility and may hinder crystallization, a critical factor in X-ray crystallography studies .

Biological Activity

4-Ethenyl-2-(ethenyloxy)-1-fluorobenzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a fluorine atom, which can influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The ethenyloxy group can participate in chemical reactions that alter the compound's behavior, potentially influencing enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : There is emerging evidence supporting its role in inhibiting cancer cell proliferation, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its potential use as a natural preservative in food products.

Case Study 2: Anticancer Potential

In vitro experiments demonstrated that the compound inhibited the growth of breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

Research Findings

Recent advancements in synthetic methodologies have facilitated the exploration of derivatives and analogs of this compound. These studies aim to enhance biological activity and selectivity towards specific targets.

Notable Research Insights:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the ethenyloxy group can significantly impact biological activity.

- Synergistic Effects : Combining this compound with other known antimicrobial agents has shown enhanced efficacy, suggesting potential applications in combination therapies.

Properties

CAS No. |

343305-31-7 |

|---|---|

Molecular Formula |

C10H9FO |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

2-ethenoxy-4-ethenyl-1-fluorobenzene |

InChI |

InChI=1S/C10H9FO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h3-7H,1-2H2 |

InChI Key |

TVSXJNYHKFBVMR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C=C1)F)OC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.